1-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-phenyl-1H-pyrazole-5-carboxamide is an intriguing organic compound with diverse applications. This compound, featuring a pyrazole ring fused with a carboxamide group, possesses notable pharmacological and chemical properties. It is essential in the fields of medicinal chemistry, biochemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the phenyl and carboxamide groups. Specific reagents like hydrazine hydrate, substituted benzaldehyde, and carboxylic acid derivatives are often used. The reaction conditions usually include controlled temperatures and the presence of catalysts to enhance yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated systems. Large-scale reactors, continuous flow processes, and stringent quality control measures ensure the consistent synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-phenyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: : It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: : Reduction reactions, often facilitated by reagents such as lithium aluminum hydride, convert specific functional groups within the compound.
Substitution: : The compound undergoes nucleophilic and electrophilic substitution reactions, modifying the pyrazole ring or other substituents.
Oxidizing agents: : Potassium permanganate, hydrogen peroxide
Reducing agents: : Lithium aluminum hydride, sodium borohydride
Solvents: : Acetonitrile, dichloromethane, ethanol
Catalysts: : Palladium on carbon, Raney nickel
Major Products: The primary products formed from these reactions include various oxidized, reduced, and substituted derivatives, each possessing unique properties and applications.
Scientific Research Applications
Chemistry: The compound plays a critical role in synthetic chemistry, serving as a building block for creating more complex molecules and materials.
Biology: In the field of biology, this compound is used in biochemical assays and studies of enzyme activity due to its reactive functional groups.
Medicine: Pharmacologically, 1-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-phenyl-1H-pyrazole-5-carboxamide is investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, exhibiting anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Industrially, it is used in the synthesis of specialty chemicals, agrochemicals, and as a precursor for the development of novel materials with advanced properties.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes and receptors. It binds to active sites, altering the biological pathways and producing therapeutic effects. Key pathways influenced by this compound include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
1-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-phenyl-1H-pyrazole-5-carboxamide is compared with other pyrazole-based compounds like 1-phenyl-3-(6-pyridazinyl)pyrazole and 1-methyl-3-(4-oxopyridazinyl)pyrazole. What sets it apart is its distinctive 6-oxopyridazinyl moiety and the resultant bioactivity profile, making it a unique candidate for various applications.
Similar Compounds:1-phenyl-3-(6-pyridazinyl)pyrazole
1-methyl-3-(4-oxopyridazinyl)pyrazole
3-phenyl-1H-pyrazole-5-carboxamide derivatives
Properties
IUPAC Name |
2-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]-5-phenylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-22-16(13-15(21-22)14-7-3-2-4-8-14)18(25)19-10-6-12-23-17(24)9-5-11-20-23/h2-5,7-9,11,13H,6,10,12H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAPEBUEZZMOAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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